molecular formula C9H13NO2 B034734 1-(5-Isobutylisoxazol-3-yl)ethanone CAS No. 110578-31-9

1-(5-Isobutylisoxazol-3-yl)ethanone

Cat. No.: B034734
CAS No.: 110578-31-9
M. Wt: 167.2 g/mol
InChI Key: JQQQIHLGOQAZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Isobutylisoxazol-3-yl)ethanone is an isoxazole-derived ketone featuring a methyl ketone group at the 3-position of the isoxazole ring and an isobutyl substituent at the 5-position. The molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol (calculated based on substituent addition to the parent compound, 1-(isoxazol-3-yl)ethanone, MW 111.1 g/mol ).

Synthesis: The compound can be synthesized via Grignard reactions, analogous to methods described for structurally similar derivatives. For instance, ethyl 5-substituted-isoxazole-3-carboxylate intermediates may react with methylmagnesium halides (CH₃MgX) to yield the corresponding ethanone . This approach aligns with patented procedures for 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone, where CH₃MgX replaces the ester group with a methyl ketone .

Properties

CAS No.

110578-31-9

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

1-[5-(2-methylpropyl)-1,2-oxazol-3-yl]ethanone

InChI

InChI=1S/C9H13NO2/c1-6(2)4-8-5-9(7(3)11)10-12-8/h5-6H,4H2,1-3H3

InChI Key

JQQQIHLGOQAZKT-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=NO1)C(=O)C

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)C

Synonyms

Ethanone, 1-[5-(2-methylpropyl)-3-isoxazolyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Synthesis Method Solubility Notes
This compound Isobutyl (5) C₉H₁₃NO₂ 167.21 Grignard reaction Likely low (hydrophobic isobutyl)
1-[5-(3-Chlorophenyl)-isoxazol-3-yl]ethanone 3-Chlorophenyl (5) C₁₁H₈ClNO₂ 221.65 Grignard reaction Moderate (polar Cl enhances solubility)
1-(Isoxazol-3-yl)ethanone None C₅H₅NO₂ 111.10 Commercial synthesis Soluble in DMSO/ethanol
1-(2-Naphthyl)-2-bromoethanone Naphthyl (2), Br (2) C₁₂H₉BrO 249.11 Bromination of naphthyl ethanone Low (bulky naphthyl)
1-(3-Methylbenzofuran-2-yl)ethanone Methylbenzofuran (2) C₁₀H₈O₂ 160.17 Coupling reactions Moderate (aromatic O enhances solubility)

Physicochemical and Functional Insights

  • Molecular Weight and Solubility: Smaller derivatives like 1-(isoxazol-3-yl)ethanone (MW 111.1) exhibit higher solubility in organic solvents, while bulkier substituents (e.g., naphthyl, isobutyl) reduce solubility .
  • Biological Relevance: The 3-chlorophenyl analogue’s polarity may favor interactions with hydrophilic enzyme pockets, whereas the isobutyl group could enhance binding to hydrophobic protein domains . Brominated derivatives (e.g., 1-(2-naphthyl)-2-bromoethanone) are often intermediates for further functionalization, such as nucleophilic substitution in drug design .

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